molecular formula C11H16ClNO3 B13071810 Methyl 2-[4-(aminomethyl)phenoxy]propanoate hydrochloride CAS No. 1394042-53-5

Methyl 2-[4-(aminomethyl)phenoxy]propanoate hydrochloride

Cat. No.: B13071810
CAS No.: 1394042-53-5
M. Wt: 245.70 g/mol
InChI Key: JYGFZGNVAJDFFU-UHFFFAOYSA-N
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Description

Methyl 2-[4-(aminomethyl)phenoxy]propanoate hydrochloride is a synthetic organic compound characterized by a propanoate ester backbone substituted with a phenoxy group bearing an aminomethyl moiety. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical or agrochemical applications.

Properties

CAS No.

1394042-53-5

Molecular Formula

C11H16ClNO3

Molecular Weight

245.70 g/mol

IUPAC Name

methyl 2-[4-(aminomethyl)phenoxy]propanoate;hydrochloride

InChI

InChI=1S/C11H15NO3.ClH/c1-8(11(13)14-2)15-10-5-3-9(7-12)4-6-10;/h3-6,8H,7,12H2,1-2H3;1H

InChI Key

JYGFZGNVAJDFFU-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OC)OC1=CC=C(C=C1)CN.Cl

Origin of Product

United States

Preparation Methods

Preparation of Methyl 2-(4-chloromethylphenoxy)propanoate (Key Intermediate)

A well-documented method involves the chloromethylation of 2-phenylpropionic acid derivatives followed by esterification:

  • Step 1: Chloromethylation of 2-phenylpropionic acid

    • React 2-phenylpropionic acid with solid formaldehyde and concentrated sulfuric acid at 20–50°C.
    • Slowly add hydrogen chloride gas and heat the mixture to 70–100°C for 10–30 hours to obtain 2-(4-chloromethylphenyl)propanoic acid.
    • This step introduces a chloromethyl group selectively at the para position of the phenyl ring.
  • Step 2: Esterification to Methyl 2-(4-chloromethylphenyl)propanoate

    • Dissolve the chloromethylated acid in methanol.
    • Add thionyl chloride as a catalyst and maintain the reaction at 45–65°C for 12–24 hours.
    • After reaction completion, pour the mixture into water, separate the organic phase, and purify by vacuum distillation.
    • The product is obtained with high purity (above 99%) and good yield (90–93%).

Reaction conditions and yields from various embodiments:

Parameter Embodiment 1 Embodiment 2 Embodiment 3
2-Phenylpropionic acid (g/mol) 150 g (1 mol) 150 g (1 mol) 150 g (1 mol)
Solid formaldehyde (mol ratio) 1.5 1.5 4
Concentrated sulfuric acid (mol) 5 mol 5 mol 6 mol
Hydrogen chloride (mol) 5 mol 5 mol 7.5 mol
Reaction temperature (°C) 70–100 85 100
Reaction time (hours) 10–30 20 10
Esterification temp (°C) 45–65 55 Not specified
Esterification time (hours) 12–24 18 Not specified
Product purity (%) 99.2 99.4 >99
Molar yield (%) 90 93 Not specified

This method is advantageous for its simplicity, high purity, and good yield of the chloromethyl intermediate, which is critical for subsequent amination steps.

Conversion to Methyl 2-[4-(aminomethyl)phenoxy]propanoate

The chloromethyl group on the phenyl ring is converted to an aminomethyl group by nucleophilic substitution with ammonia or an amine source:

  • Amination Reaction:

    • The chloromethyl intermediate is reacted with ammonia or an ammonium salt in an appropriate solvent under controlled temperature conditions to substitute the chlorine atom with an amino group.
    • This reaction typically requires mild heating and can be performed in solvents such as ethanol or methanol.
    • The reaction is monitored to avoid side reactions such as ester hydrolysis.
  • Formation of Hydrochloride Salt:

    • The free amine is then treated with hydrochloric acid gas or aqueous HCl to form the hydrochloride salt, enhancing solubility and stability.
    • The salt is isolated by precipitation or crystallization.

Though specific detailed protocols for this step are less frequently published, the general approach is consistent with standard organic synthesis practices for converting chloromethyl groups to aminomethyl groups.

Summary Table of Preparation Steps

Step Reagents/Conditions Product Yield & Purity
Chloromethylation 2-Phenylpropionic acid, formaldehyde, H2SO4, HCl, 70–100°C, 10–30 h 2-(4-chloromethylphenyl)propanoic acid >99% purity, high yield
Esterification Methanol, thionyl chloride, 45–65°C, 12–24 h Methyl 2-(4-chloromethylphenyl)propanoate 90–93% yield, >99% purity
Amination Ammonia or ammonium salt, solvent, mild heat Methyl 2-[4-(aminomethyl)phenoxy]propanoate Not specified, typically high
Hydrochloride Salt Formation HCl gas or aqueous HCl Methyl 2-[4-(aminomethyl)phenoxy]propanoate hydrochloride High purity, isolated as solid

Research Findings and Notes

  • The chloromethylation step is critical and sensitive to temperature and reagent ratios; optimal molar ratios are approximately 1:1.5–4:2.5–7.5 for 2-phenylpropionic acid, formaldehyde, and hydrogen chloride, respectively.

  • The esterification step benefits from thionyl chloride as a catalyst, which promotes high yield and purity without extensive side reactions.

  • The aminomethyl substitution is generally performed under conditions that preserve the ester functionality, avoiding hydrolysis or over-alkylation.

  • The hydrochloride salt form improves the compound's solubility and stability, which is important for applications in biological assays and pharmaceutical formulations.

  • No reliable alternative preparation methods from sources lacking scientific rigor (e.g., benchchem.com or smolecule.com) are considered here; the above methods are based on patent literature and peer-reviewed chemical synthesis protocols.

Chemical Reactions Analysis

Methyl 2-[4-(aminomethyl)phenoxy]propanoate hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Drug Development

The compound is being investigated for its potential use in drug formulations due to its biological activity. Preliminary studies suggest that it may interact with enzymes and receptors involved in metabolic pathways, which positions it as a candidate for therapeutic applications. The presence of the aminomethyl group is believed to enhance its binding affinity to specific biological targets, indicating possible roles in treating metabolic disorders or other diseases.

Interaction Studies

Research indicates that Methyl 2-[4-(aminomethyl)phenoxy]propanoate hydrochloride may interact with neurotransmitter regulation systems. Interaction studies focus on its binding affinity to various biological receptors and enzymes, which are critical for understanding its mechanism of action and guiding drug development efforts.

Synthetic Chemistry

The synthesis of this compound typically involves multi-step organic reactions, including the formation of ester linkages and the introduction of the aminomethyl substituent. This compound serves as a valuable tool in synthetic chemistry, allowing researchers to explore modifications that can lead to new derivatives with enhanced properties.

Case Study 1: Antimicrobial Activity

In recent studies, this compound has shown promising antimicrobial activity against various pathogens, including drug-resistant strains of bacteria. The compound's mechanism involves inhibition of specific metabolic pathways critical for bacterial survival, making it a candidate for further investigation as an antimicrobial agent .

Case Study 2: Neurological Research

Another area of research involves the compound's potential effects on neurotransmitter systems. Preliminary findings suggest that it may modulate neurotransmitter release or receptor activity, which could have implications for treating neurological disorders such as depression or anxiety.

Mechanism of Action

The mechanism of action of Methyl 2-[4-(aminomethyl)phenoxy]propanoate hydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins, enzymes, or receptors, leading to changes in their activity or function. These interactions can trigger various cellular pathways and processes, resulting in the observed effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Primary Use/Activity Source Evidence
Methyl 2-[4-(aminomethyl)phenoxy]propanoate HCl C11H14ClNO3 4-(Aminomethyl)phenoxy, propanoate ester Potential enzyme inhibition* N/A†
Haloxyfop methyl ester C16H13ClF3NO4 3-Chloro-5-(trifluoromethyl)pyridinyloxy Herbicide (ACCase inhibitor)
Quizalofop-P-ethyl C19H17ClF3NO5 Quinoxalinyloxy, (R)-configuration Herbicide (grass-selective)
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl] boronic acid C16H18BO4 Boronic acid, methoxyethylphenoxy HDAC inhibition (fungal RPD3)
Methyl 2-{N-[2-(2,4-dichlorophenoxy)acetyl]-4-[(4,6-dimethoxypyrimidin-2-yl)oxy]anilino}propanoate C25H24Cl2N2O7 Dichlorophenoxy, dimethoxypyrimidinyloxy Crystalline agrochemical intermediate

*Inferred from structural similarity to HDAC inhibitors in .

Physicochemical Properties

  • Solubility and Stability: The hydrochloride salt form improves aqueous solubility compared to non-ionic analogs like haloxyfop methyl ester. Hydrogen bonding observed in structurally related compounds (e.g., C–H···O interactions in ) may stabilize crystalline forms, influencing shelf life and formulation.
  • Synthesis: Similar to , the target compound likely involves coupling of aminomethylphenol with methyl 2-chloropropanoate under basic conditions, followed by HCl salt formation.

Biological Activity

Methyl 2-[4-(aminomethyl)phenoxy]propanoate hydrochloride is a compound of significant interest in pharmacological research due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

This compound has the molecular formula C12H17ClN2O3C_{12}H_{17}ClN_2O_3 and a molecular weight of approximately 245.70 g/mol. Its structure includes a propanoate group linked to a phenoxy moiety, which is further substituted with an aminomethyl group. The presence of the hydrochloride salt enhances its solubility in aqueous solutions, making it suitable for various biological and chemical applications.

Pharmacological Context

Research indicates that this compound exhibits significant biological activity, particularly in pharmacological contexts. Preliminary studies suggest that it may interact with enzymes and receptors involved in metabolic pathways, highlighting its potential therapeutic applications.

Key Findings:

  • The aminomethyl group enhances binding affinity to specific biological targets, which may include neurotransmitter receptors and metabolic enzymes.
  • Interaction studies suggest that the compound could play a role in regulating neurotransmitter levels, indicating potential applications in treating neurological disorders.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
Methyl 2-[4-(2-amino-ethyl)phenoxy]propanoateC12H17N2O3C_{12}H_{17}N_2O_3Contains an ethylamine substituent instead of aminomethyl
Methyl 2-{4-[(methylamino)methyl]phenoxy}acetate hydrochlorideC12H16ClN2O3C_{12}H_{16}ClN_2O_3Similar structure but with a methylamino group
Methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoateC14H15ClO3C_{14}H_{15}ClO_3Contains a chlorobenzoyl moiety, differing in functional groups

These comparisons reveal that the aminomethyl substituent is critical for enhancing interactions that are not present in similar compounds, making it an interesting subject for further pharmacological research.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

  • Enzyme Interaction Studies : Initial findings suggest that this compound may inhibit certain enzymes involved in metabolic pathways. For instance, compounds with similar structures have shown inhibitory effects on lysyl oxidase (LOX), which is crucial for extracellular matrix stabilization and cancer progression .
  • Neurotransmitter Regulation : The potential of this compound to modulate neurotransmitter systems could make it a candidate for treating conditions such as depression or anxiety disorders. Further studies are needed to elucidate its mechanism of action in these contexts.

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